Morpholine-2,2,3,3,5,5,6,6-D8

Food safety Pesticide residue analysis Isotope dilution mass spectrometry

Morpholine-2,2,3,3,5,5,6,6-D8 (CAS 342611-02-3) is a fully deuterated analog of morpholine (C₄H₉NO) in which all eight ring hydrogen atoms are replaced with deuterium, yielding the molecular formula C₄D₈NO and a monoisotopic mass increase of +8 Da relative to the non-deuterated parent. This isotopically labeled heterocyclic amine is supplied with isotopic enrichment ≥98 atom % D and chemical purity ≥98% (GC) from reputable vendors, establishing it as an analytical reference standard specifically engineered for stable isotope dilution assays rather than a general-purpose synthetic building block.

Molecular Formula C4H9NO
Molecular Weight 95.171
CAS No. 342611-02-3
Cat. No. B565666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-2,2,3,3,5,5,6,6-D8
CAS342611-02-3
Synonyms1-Oxa-4-azacyclohexane-d8;  Diethylenimide Oxide-d8;  Drewamine-d8;  Tetrahydro-2H-1,4-oxazine-d8;  NSC 9376-d8; 
Molecular FormulaC4H9NO
Molecular Weight95.171
Structural Identifiers
SMILESC1COCCN1
InChIInChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1D2,2D2,3D2,4D2
InChIKeyYNAVUWVOSKDBBP-SVYQBANQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine-2,2,3,3,5,5,6,6-D8 (CAS 342611-02-3): Analytical-Grade Deuterated Internal Standard for Morpholine Quantification


Morpholine-2,2,3,3,5,5,6,6-D8 (CAS 342611-02-3) is a fully deuterated analog of morpholine (C₄H₉NO) in which all eight ring hydrogen atoms are replaced with deuterium, yielding the molecular formula C₄D₈NO and a monoisotopic mass increase of +8 Da relative to the non-deuterated parent . This isotopically labeled heterocyclic amine is supplied with isotopic enrichment ≥98 atom % D and chemical purity ≥98% (GC) from reputable vendors, establishing it as an analytical reference standard specifically engineered for stable isotope dilution assays rather than a general-purpose synthetic building block .

Target Analyte Morpholine quantification in complex matrices via isotope dilution mass spectrometry
Internal Standard Fully deuterated morpholine-d8 provides a clear mass shift, eliminating analyte/internal standard co-elution
Workflow Fit Supports GC–MS, LC–MS, and NMR platforms requiring isotope-labeled reference compounds

Morpholine-2,2,3,3,5,5,6,6-D8: Why Non-Deuterated Morpholine or Partial Analogs Cannot Substitute in Regulated Quantitative Analysis


Non-deuterated morpholine (C₄H₉NO, MW 87.12) cannot serve as an internal standard in mass spectrometry-based quantification of morpholine because it is chemically indistinguishable from the analyte, precluding separate mass spectrometric detection and rendering isotope dilution impossible . Partially deuterated analogs such as 2,2,6,6-d4-morpholine offer only a +4 Da mass shift, which may be insufficient to resolve from naturally occurring isotopic contributions (e.g., ¹³C, ¹⁵N) of the non-deuterated analyte, particularly at low concentrations or in complex biological and environmental matrices . In contrast, the +8 Da mass shift provided by full deuteration ensures baseline mass spectrometric resolution from the native analyte across all common MS platforms, enabling accurate peak integration and eliminating cross-talk between analyte and internal standard channels .

Non-deuterated Chemically identical to the analyte; cannot be resolved by mass spectrometry, preventing isotope dilution.
Partial deuteration (d4) Smaller mass shift may overlap with natural isotopologues of morpholine, risking inaccurate integration at trace levels.
Unlabeled analog Lacks the isotope tag needed for internal standard correction; matrix effects may shift recovery and linearity.

Morpholine-2,2,3,3,5,5,6,6-D8: Validated Analytical Performance Data for Internal Standard Applications


GC-MS/MS Quantification of Morpholine Residues in Fruit and Fruit Juices: Recovery and LOQ Data Using Morpholine-d8 Internal Standard

Morpholine-2,2,3,3,5,5,6,6-D8 enabled the first published GC-MS/MS method for quantifying morpholine residues in fruit and fruit juice samples. Using the isotope internal standard (morpholine-d8) method, average recoveries ranged from 85.4% to 108.9%, with a limit of quantification (LOQ) of 10.0 μg/kg across all sample matrices [1].

GC-MS/MS recovery
Head-to-head
Recovery 85.4–108.9%; LOQ 10.0 μg/kg
Supports isotope dilution quantification in fruit matrices; meets typical monitoring recovery criteria.
Acidic acetonitrile-water extraction; mixed cation exchange SPE; GC-MS/MS.
Food safety Pesticide residue analysis Isotope dilution mass spectrometry

LC-MS/MS Quantification of Morpholine in Wastewater and Receiving Waters: Calibration Linearity and Recovery Using Morpholine-d8 Internal Standard

A Chinese patent (CN 2024) describes a method for detecting morpholine in tailwater and receiving water bodies using morpholine-d8 as the internal standard. The method achieved an average recovery exceeding 90% and a calibration curve goodness-of-fit R² of 0.9998 [1].

LC-MS/MS linearity
Head-to-head
Average recovery >90%; R² = 0.9998
Enables high-precision quantification in environmental water; near-perfect calibration linearity.
Tailwater and receiving water; solid-phase extraction; LC-MS/MS.
Environmental monitoring Water quality analysis Nitrosamine precursor detection

Isotopic Enrichment and Mass Spectrometric Resolution: +8 Da Mass Shift Relative to Non-Deuterated Morpholine

Morpholine-2,2,3,3,5,5,6,6-D8 is supplied with isotopic enrichment ≥98 atom % D, providing a predictable +8 Da mass shift (MW 95.17) relative to non-deuterated morpholine (MW 87.12) . This full deuteration eliminates the potential for isotopic overlap with the M+1 or M+2 isotopologues of the native analyte, which can compromise quantification accuracy when using partially deuterated internal standards (e.g., d4-morpholine, +4 Da shift) .

Isotopic resolution
Class-level inference
+8 Da mass shift vs. +4 Da for d4 analog
Full deuteration avoids isotopic cross-talk with native analyte isotopologues.
≥98 atom % D; MW 95.17 vs. 87.12 (parent).
Analytical chemistry Stable isotope labeling Mass spectrometry

¹H and ¹³C NMR Spectroscopy: Background-Free Spectra with Morpholine-d8 as Deuterated Solvent and Reference

Morpholine-2,2,3,3,5,5,6,6-D8 is employed as a deuterated internal standard and solvent for ¹H and ¹³C NMR spectroscopy, providing background-free spectra and reliable chemical shift referencing without proton interference from the solvent . This contrasts with non-deuterated morpholine, which produces intense proton signals that obscure analyte resonances in the aliphatic region (δ 2.5–4.0 ppm).

NMR background-free
Class-level inference
Complete elimination of eight proton signals
Provides background-free ¹H NMR spectra for structural elucidation of morpholine derivatives.
Useful as deuterated solvent and reference; no interference in δ 2.5–4.0 ppm region.
NMR spectroscopy Structural elucidation Chemical shift referencing

Identical Chemical Reactivity to Non-Deuterated Morpholine: No Kinetic Isotope Effect Under Standard Conditions

The reactivity of morpholine and deuterated morpholine toward ethyl propiolate is found to be identical, indicating that proton transfer occurs after the rate-determining step (RDS) in this reaction system [1]. This demonstrates that morpholine-d8 behaves as a true isostructural and isochemical surrogate for the native compound in reaction mechanism and tracer studies.

Reaction tracer
Head-to-head
Identical reactivity; no measurable kinetic isotope effect
Confirms direct substitution in mechanistic studies without altering reaction outcomes.
Reaction with ethyl propiolate; MeCN/H₂O; reported identical rates.
Reaction mechanism studies Isotope tracing Synthetic chemistry

Morpholine-2,2,3,3,5,5,6,6-D8: Primary Procurement and Application Scenarios Supported by Quantitative Evidence


Quantification of Morpholine Residues in Food Matrices for Regulatory Compliance

Morpholine-2,2,3,3,5,5,6,6-D8 is the validated internal standard of choice for quantifying morpholine residues in fruit and fruit juices by GC-MS/MS. The published method achieves recoveries of 85.4–108.9% and an LOQ of 10.0 μg/kg [1]. This performance meets regulatory requirements for pesticide residue monitoring and food safety testing, where isotope dilution is mandated for accurate quantification in complex matrices.

Environmental Monitoring of Morpholine as a Nitrosamine Precursor in Water Systems

Morpholine-2,2,3,3,5,5,6,6-D8 enables high-precision LC-MS/MS quantification of morpholine in wastewater and receiving waters, a critical application for monitoring nitrosamine precursor levels in aquatic environments. The method using this internal standard achieves average recovery >90% and calibration linearity with R² = 0.9998 [2]. This supports environmental risk assessment and regulatory compliance for N-nitrosomorpholine precursor control.

NMR Spectroscopy of Morpholine-Containing Compounds Without Solvent Interference

Morpholine-2,2,3,3,5,5,6,6-D8 serves as a deuterated solvent and internal reference for ¹H and ¹³C NMR spectroscopy, providing background-free spectra in the aliphatic region where non-deuterated morpholine would otherwise produce interfering proton signals . This application is essential for structural confirmation, purity assessment, and reaction monitoring in pharmaceutical and synthetic chemistry laboratories working with morpholine derivatives.

Isotopic Tracer Studies in Reaction Mechanism Elucidation

Morpholine-2,2,3,3,5,5,6,6-D8 can substitute directly for non-deuterated morpholine in reaction mechanism studies without altering reaction kinetics, as demonstrated by the identical reactivity of deuterated and non-deuterated morpholine toward ethyl propiolate [3]. This enables unambiguous tracking of morpholine-derived intermediates and products in complex reaction mixtures using mass spectrometry, supporting mechanistic investigations in academic and industrial research settings.

Application
Selection Property
Validation Focus
Food residue quantification (isotope dilution MS)
Isotope dilution MS compatibility
Recovery and LOQ validation in fruit matrices
Environmental water analysis (nitrosamine precursor monitoring)
High-precision calibration with internal standard
Linearity and recovery validation in tailwater
NMR spectroscopy of morpholine derivatives
Deuterated solvent and chemical shift reference
Background-free spectra in aliphatic region
Isotopic tracer studies in reaction mechanisms
Chemical equivalence and tracer capability
Kinetic isotope effect verification

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